Erythrococcamide B

Description

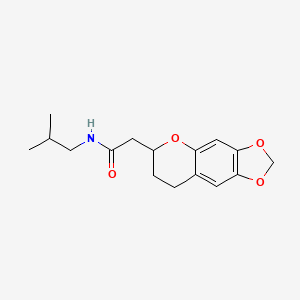

Structure

3D Structure

Properties

Molecular Formula |

C16H21NO4 |

|---|---|

Molecular Weight |

291.34 g/mol |

IUPAC Name |

2-(7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl)-N-(2-methylpropyl)acetamide |

InChI |

InChI=1S/C16H21NO4/c1-10(2)8-17-16(18)6-12-4-3-11-5-14-15(20-9-19-14)7-13(11)21-12/h5,7,10,12H,3-4,6,8-9H2,1-2H3,(H,17,18) |

InChI Key |

FRGQLOUOISJEOS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC(=O)CC1CCC2=CC3=C(C=C2O1)OCO3 |

Synonyms |

erythrococcamide B |

Origin of Product |

United States |

Discovery, Isolation, and Natural Occurrence of Erythrococcamide B

Identification from Biological Sources

The process of identifying a new natural product such as Erythrococcamide B begins with the collection and analysis of a biological source, presumed in this case to be a species within the Erythroxylum genus.

The initial step would involve the collection of plant material, such as the leaves, stems, or roots of a specific Erythroxylum species. Botanists would perform a taxonomic identification of the plant to the species and, if applicable, the variety or strain level. This characterization is crucial for the reproducibility of the isolation and for understanding the chemotaxonomy of the organism.

A voucher specimen of the plant is typically deposited in a herbarium to serve as a permanent reference for the source organism. This allows other researchers to verify the plant's identity and to collect the same species for further investigation.

The production of secondary metabolites like Erythrococcamide B in plants is often influenced by ecological factors. These can include the geographical location, soil composition, climate, altitude, and the presence of symbiotic or pathogenic organisms. Researchers would document these environmental conditions at the collection site to understand the potential ecological pressures that might lead to the biosynthesis of this particular compound. The concentration of natural products can vary significantly depending on these factors, making the ecological context an important aspect of natural product discovery.

Methodologies for Natural Product Isolation and Purification

The extraction and purification of a specific compound from a complex biological matrix is a multi-step process that relies on a combination of chemical and physical separation techniques.

Chromatography is the cornerstone of natural product isolation. researchgate.net An initial crude extract of the plant material, typically obtained using organic solvents, would be subjected to a series of chromatographic separations to enrich and ultimately isolate Erythrococcamide B.

The general workflow for chromatographic enrichment is as follows:

Initial Fractionation: The crude extract is often first separated into simpler fractions using techniques like liquid-liquid extraction or column chromatography with a low-resolution stationary phase (e.g., silica (B1680970) gel).

Medium to High-Pressure Liquid Chromatography (MPLC/HPLC): Fractions showing potential biological activity or containing compounds of interest are further purified using MPLC or HPLC. These techniques offer higher resolution and are instrumental in separating compounds with similar chemical properties. A variety of stationary phases (e.g., normal-phase, reversed-phase, size-exclusion) and solvent systems would be tested to achieve optimal separation.

Preparative HPLC: For the final purification step, preparative HPLC is often employed to isolate the compound in a highly pure form suitable for structural elucidation and biological testing.

| Chromatographic Technique | Principle of Separation | Application in Isolation |

| Column Chromatography | Adsorption and partitioning based on polarity. | Initial fractionation of crude extracts. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on polarity, size, or ion exchange. | Purification of fractions and isolation of pure compounds. |

| Thin-Layer Chromatography (TLC) | Rapid separation on a thin layer of adsorbent material. | Monitoring the progress of fractionation and identifying fractions of interest. |

Before undertaking the laborious process of purification, spectroscopic techniques can be used to identify the presence of novel or interesting compounds in crude extracts or partially purified fractions.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique allows for the rapid analysis of complex mixtures. By coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, researchers can obtain the molecular weight of individual components in an extract. This information is critical for identifying known compounds by database comparison or for flagging potentially new structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While typically performed on pure compounds, modern NMR techniques can also provide valuable information from complex mixtures. Specific signals in ¹H or ¹³C NMR spectra can indicate the presence of particular functional groups or structural motifs characteristic of a class of compounds, such as amides or specific aromatic systems that might be present in Erythrococcamide B.

The structural elucidation of the purified Erythrococcamide B would then be definitively determined using a combination of spectroscopic methods, including 1D and 2D NMR (COSY, HSQC, HMBC), high-resolution mass spectrometry (HRMS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy.

Structural Elucidation and Stereochemical Characterization of Erythrococcamide B

Advanced Spectroscopic Techniques for Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. nih.gov Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (e.g., COSY, HMQC, HMBC), chemists can piece together the molecular structure.

For Erythrococcamide B, ¹H NMR spectra reveal the chemical environment of each proton, its multiplicity (splitting pattern) indicating adjacent protons, and its integration suggesting the number of protons it represents. ¹³C NMR spectra provide the number of unique carbon atoms and their chemical nature (e.g., alkyl, aromatic, carbonyl). rsc.org Two-dimensional experiments establish correlations between atoms. For instance, ¹H-¹H COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons. HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial as they show correlations between protons and carbons that are two or three bonds away, allowing the assembly of molecular fragments into a complete structure.

Table 1: Representative ¹H and ¹³C NMR Data for an Erythrococcamide B precursor Note: The following data pertains to a key synthetic intermediate of Erythrococcamide B, as detailed in synthetic literature. The exact shifts for the final natural product may vary slightly.

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, multiplicity, J in Hz) |

| 2 | 72.4 | 4.25 (m) |

| 3 | 29.8 | 2.10 (m), 1.95 (m) |

| 4 | 25.5 | 1.85 (m), 1.70 (m) |

| 4a | 128.7 | - |

| 5 | 120.9 | 7.20 (d, J=7.5) |

| 6 | 127.3 | 7.30 (t, J=7.5) |

| 7 | 125.8 | 7.15 (t, J=7.5) |

| 8 | 132.5 | 7.50 (d, J=7.5) |

| 8a | 138.1 | - |

| C=O (amide) | 170.2 | - |

| N-CH₂ | 45.3 | 3.60 (m), 3.45 (m) |

| Phenyl-C1' | 139.5 | - |

| Phenyl-C2'/6' | 128.6 | 7.40 (d, J=7.8) |

| Phenyl-C3'/5' | 128.9 | 7.35 (t, J=7.8) |

| Phenyl-C4' | 127.8 | 7.28 (t, J=7.8) |

This interactive table is based on data reported for synthetic precursors and related structures.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.eduthermofisher.com High-Resolution Mass Spectrometry (HRMS) is particularly vital in the characterization of new compounds like Erythrococcamide B. By providing a highly accurate mass measurement, often to within four or five decimal places, HRMS allows for the unambiguous determination of the molecular formula. nih.gov This is a critical first step, as it establishes the elemental composition (the exact number of carbon, hydrogen, nitrogen, and oxygen atoms), which must be consistent with all other spectroscopic data. Low-resolution mass spectrometry can also provide information about the molecular weight and fragmentation patterns, which can help confirm the structure. amazonaws.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. scholarsresearchlibrary.comuniba.sk Specific functional groups absorb infrared radiation at characteristic frequencies. In the case of Erythrococcamide B, IR analysis would be expected to show distinct absorption bands corresponding to:

N-H stretching of the amide group (around 3300 cm⁻¹).

C=O stretching of the amide carbonyl group (around 1650 cm⁻¹).

C-H stretching for aromatic and aliphatic parts of the molecule (around 3100-2850 cm⁻¹).

C=C stretching of the aromatic rings (around 1600 and 1450 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those with conjugated π-systems. mrclab.comlibretexts.org The presence of aromatic rings in Erythrococcamide B constitutes a chromophore that absorbs UV light. The wavelength of maximum absorbance (λmax) can confirm the presence of these aromatic systems and provide evidence against the presence of more extended conjugation.

Determination of Absolute and Relative Stereochemistry

Beyond connectivity, the three-dimensional structure, or stereochemistry, is a defining feature of a chiral molecule like Erythrococcamide B. Determining the relative (the orientation of stereocenters relative to each other) and absolute (the actual R/S configuration in space) stereochemistry is crucial. libretexts.orglibretexts.orgwikipedia.org

Chiral chromatography is a powerful technique for separating enantiomers. gcms.czmz-at.de In the context of Erythrococcamide B, this method is essential for verifying the success of an asymmetric synthesis. thieme-connect.com By analyzing the synthetic product on a chiral HPLC or GC column, researchers can determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. shimadzu.comymc.co.jpchromatographyonline.com Comparing the retention time of the synthesized product to that of the authentic natural sample can help in assigning the absolute configuration, assuming the natural standard is available.

Spectroscopic methods, particularly Nuclear Overhauser Effect (NOE) experiments in NMR, can be used to determine the relative stereochemistry. NOE correlations are observed between protons that are close to each other in space, regardless of whether they are connected through bonds. This data helps to build a three-dimensional model of the molecule and establish the relative orientation of substituents on the chiral centers.

Single-crystal X-ray crystallography is the most definitive method for determining the absolute and relative stereochemistry of a molecule. nih.govwikipedia.org The technique involves diffracting X-rays off a well-ordered crystal of the compound. The resulting diffraction pattern allows for the calculation of an electron density map, which reveals the precise position of every atom in three-dimensional space. glycoforum.gr.jp

While obtaining a suitable crystal of a complex natural product can be challenging, success provides an unambiguous structural proof. creative-biostructure.com If the natural product itself does not crystallize well, a chemical derivative is often synthesized for the analysis. For Erythrococcamide B, while its total synthesis and spectroscopic characterization are well-documented, a specific X-ray crystal structure of the final compound or a derivative was not prominently found in the surveyed literature. Structural assignments have therefore relied heavily on the combination of other spectroscopic methods and comparison with the natural product. amazonaws.comchemrxiv.org

Biosynthetic Investigations of Erythrococcamide B

Proposed Biosynthetic Pathways and Precursors

The biosynthesis of Erythrococcamide B is hypothesized to follow a pathway that combines elements from both polyketide and non-ribosomal peptide synthesis, starting from fundamental amino acid precursors.

The core piperidine (B6355638) ring of many alkaloids is derived from the amino acid L-lysine. nih.govmdpi.comnih.gov It is proposed that L-lysine serves as the primary precursor for the heterocyclic core of Erythrococcamide B. The biosynthesis is thought to be initiated by a Type I modular polyketide synthase (PKS) system. These large, multifunctional enzymes assemble polyketide chains from small carboxylic acid units in an assembly-line fashion. frontiersin.org In the case of piperidine alkaloids of polyketide origin, the nitrogen atom is incorporated via a transamination reaction. frontiersin.org

The general origin of key structural components is outlined below:

| Structural Component | Proposed Precursor | Biosynthetic Origin |

| Piperidine Ring | L-Lysine | Amino Acid Metabolism |

| Polyketide Backbone | Malonyl-CoA, etc. | Polyketide Synthase (PKS) Pathway |

| Amide Moiety | Amino Acid | Non-Ribosomal Peptide Synthetase (NRPS) Pathway |

The proposed biosynthetic pathway involves a series of enzymatic transformations to construct the Erythrococcamide B molecule. While specific enzymes for this compound have not been characterized, the sequence can be inferred from analogous pathways. frontiersin.org

Initiation and Polyketide Chain Assembly: The biosynthesis likely begins with a Polyketide Synthase (PKS) complex that catalyzes the condensation of acyl-CoA starter and extender units to form a linear polyketide chain.

Reductive Release and Amination: The polyketide chain is reductively released from the PKS by a thioester reductase (TR) domain to form an aldehyde. This aldehyde then undergoes reductive amination, where an amino group (derived from a donor like L-glutamate) is incorporated by a transaminase enzyme.

Cyclization: The resulting amino-polyketide undergoes spontaneous or enzyme-catalyzed intramolecular cyclization (likely via an imine intermediate) to form the characteristic piperidine ring.

Tailoring Reactions: Following the formation of the core structure, a series of tailoring enzymes, such as oxidoreductases, methyltransferases, and acyltransferases, would modify the scaffold to produce the final structure of Erythrococcamide B. This includes the addition of the benzoyl group, which is a common modification in Erythroxylum alkaloids. uobabylon.edu.iq

A simplified representation of the key proposed transformations is as follows:

| Step | Transformation | Key Enzyme Classes | Putative Intermediate |

| 1 | Polyketide Chain Elongation | Polyketide Synthase (PKS) | Acyl-ACP bound polyketide |

| 2 | Reductive Release & Amination | Thioester Reductase, Transaminase | Polyketide aldehyde, Amino-polyketide |

| 3 | Piperidine Ring Formation | Cyclase / Spontaneous | Cyclic imine |

| 4 | Amide Bond Formation | Acyltransferase | N-acylated piperidine |

| 5 | Hydroxylation/Other modifications | Oxidoreductases (e.g., P450s) | Hydroxylated intermediates |

Genetic Basis for Erythrococcamide B Biosynthesis (if gene clusters identified)

To date, the specific biosynthetic gene cluster (BGC) responsible for producing Erythrococcamide B has not been identified. In bacteria and fungi, genes for the biosynthesis of secondary metabolites like polyketides and non-ribosomal peptides are typically organized into co-located BGCs. nih.govmdpi.com This organization facilitates the coordinated expression of all the enzymes required to build the natural product.

It is anticipated that the Erythrococcamide B BGC would contain genes encoding:

A modular Type I Polyketide Synthase (PKS).

A Non-Ribosomal Peptide Synthetase (NRPS)-like module for amide bond formation.

A suite of tailoring enzymes, including reductases, transaminases, cyclases, and acyltransferases.

Regulatory proteins that control the expression of the cluster.

Transporter proteins for exporting the final product.

The discovery of such a cluster in the genome of the producing organism would be a critical step in fully elucidating the biosynthetic pathway and enabling its heterologous expression and engineering.

Chemoenzymatic and Biomimetic Approaches to Biosynthetic Studies

In the absence of a fully characterized biosynthetic pathway, chemoenzymatic and biomimetic syntheses provide powerful tools to probe potential biosynthetic steps and to produce analogs of the natural product. acs.org

Chemoenzymatic Synthesis: This approach combines the efficiency of chemical synthesis for creating precursor molecules with the high selectivity of enzymatic transformations for specific steps. acs.org For Erythrococcamide B, a potential chemoenzymatic route could involve the chemical synthesis of a late-stage intermediate, which is then converted to the final product using a specific biocatalyst, such as a purified acyltransferase or oxidoreductase. This strategy has been successfully applied to the synthesis of other complex natural products. nih.govmdpi.com

Biomimetic Synthesis: This strategy aims to mimic a proposed biosynthetic transformation in the laboratory. For example, a biomimetic approach to Erythrococcamide B might explore the spontaneous or acid-catalyzed cyclization of a chemically synthesized amino-polyketide precursor to form the piperidine ring, mimicking the proposed cyclization step in vivo. researcher.life Several total syntheses of Erythrococcamide B have been reported, and while not explicitly biomimetic, they provide valuable insights into the chemical feasibility of the bond formations required to assemble the molecule. science.govresearchgate.net

These approaches not only offer alternative routes for producing the compound but also serve as a means to test biosynthetic hypotheses and to understand the underlying chemical logic of the natural pathway.

Chemical Synthesis of Erythrococcamide B and Analogues

Total Synthesis Strategies

The total synthesis of Erythrococcamide B provides a crucial platform for the validation of new synthetic methods and for producing the compound for further biological evaluation. organic-chemistry.org Several distinct approaches have been reported, each with unique strategies for assembling the molecular framework.

Retrosynthetic Analysis of the Chromane (B1220400) Core

Key Bond-Forming Reactions (e.g., Michael Addition, Wittig-oxa-Michael Reaction)

The construction of the chromane ring, a central feature of Erythrococcamide B, often relies on powerful carbon-oxygen and carbon-carbon bond-forming reactions.

A notable and innovative approach involves a tandem Wittig-oxa-Michael reaction . researchgate.netresearchgate.netnih.gov This sequence begins with the reaction of a hemiacetal with a phosphorus ylide (a Wittig reagent) to generate an α,β-unsaturated intermediate in situ. researchgate.netresearchgate.netnih.govresearchgate.net This is immediately followed by an intramolecular oxa-Michael addition of a nearby hydroxyl group to form the chromane ring. researchgate.netresearchgate.netnih.govresearchgate.net This tandem process offers an efficient route to chiral chromans from readily available starting materials. researchgate.netresearchgate.netnih.gov The byproduct of the Wittig reaction, triphenylphosphine (B44618) oxide, has been identified as a crucial additive in some cases, significantly enhancing the enantioselectivity of the subsequent Michael addition. researchgate.netnih.govacs.org

Protecting Group Strategies

In the multi-step synthesis of a complex molecule like Erythrococcamide B, protecting groups are essential to mask reactive functional groups and prevent unwanted side reactions. The choice of protecting groups is critical and must be compatible with the reaction conditions employed throughout the synthesis. For example, hydroxyl groups are often protected as ethers (e.g., benzyl (B1604629) or silyl (B83357) ethers) or esters. The selection of a specific protecting group depends on its stability to the planned reaction conditions and the ease of its selective removal at a later stage.

Enantioselective Synthetic Methodologies

Given that Erythrococcamide B is a chiral molecule, controlling the stereochemistry during its synthesis is paramount. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. wikipedia.org This is crucial as different enantiomers of a molecule can exhibit vastly different biological activities. wikipedia.org

Asymmetric Catalysis (e.g., Magnesium Catalysis, Arylboronic Acid-Aminothiourea Systems)

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nobelprize.org This approach is highly efficient and is a cornerstone of modern organic synthesis.

Magnesium Catalysis: Chiral magnesium(II) catalysts have emerged as powerful tools for a variety of asymmetric transformations, including those relevant to the synthesis of Erythrococcamide B. rsc.orgresearchgate.net Specifically, in situ generated magnesium catalysts have been successfully employed in the tandem Wittig-oxa-Michael reaction to produce enantioenriched chromans. researchgate.netresearchgate.netnih.gov These catalysts, often derived from chiral ligands like BINOL (1,1'-bi-2-naphthol), create a chiral environment that directs the cyclization to favor the formation of one enantiomer over the other. rsc.org The development of these magnesium-based catalytic systems offers a practical and cost-effective method for synthesizing key chiral building blocks. rsc.orgresearchgate.net The addition of co-catalysts or additives, such as Dpp-imine or triphenylphosphine oxide, has been shown to dramatically improve both the efficiency and stereoselectivity of these magnesium-catalyzed reactions. acs.org

Arylboronic Acid-Aminothiourea Systems: A dual catalytic system combining an arylboronic acid with a chiral aminothiourea has proven effective for the asymmetric intramolecular hetero-Michael reaction of α,β-unsaturated carboxylic acids. acs.orgnih.govresearchgate.netresearchgate.net This system facilitates the enantioselective formation of heterocyclic rings, including the chromane core of Erythrococcamide B, with high yields and enantiomeric excess (ee). acs.orgnih.govresearchgate.net The arylboronic acid activates the carboxylic acid, while the chiral aminothiourea controls the stereochemical outcome of the Michael addition. researchgate.net This dual catalytic approach has been successfully applied to a one-pot enantioselective synthesis of (+)-Erythrococcamide B. acs.orgnih.govresearchgate.net

Chiral Auxiliary and Chiral Ligand Approaches

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical course of a reaction. ddugu.ac.inbccollegeasansol.ac.innumberanalytics.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com This approach provides a reliable method for controlling stereochemistry, particularly in reactions where a suitable chiral catalyst has not yet been developed. For instance, pseudoephedrine has been widely used as a chiral auxiliary in asymmetric alkylation reactions. harvard.edu

Chiral ligands are organic molecules that bind to a metal center to form a chiral catalyst. slideshare.net The ligand's chirality is transferred to the catalytic site, influencing the stereochemical outcome of the reaction. slideshare.net The development of new and effective chiral ligands is a major focus of research in asymmetric catalysis. Ligands such as BINOL and its derivatives are frequently used in combination with various metals, including magnesium, to catalyze a wide range of enantioselective reactions. rsc.org The modular nature of many chiral ligands allows for fine-tuning of the catalyst's steric and electronic properties to optimize reactivity and selectivity for a specific transformation.

Role of Byproducts and Additives in Stereocontrol (e.g., Triphenylphosphine Oxide)

In the stereoselective synthesis of complex molecules like Erythrococcamide B, achieving the correct three-dimensional arrangement of atoms is a significant challenge. Control over stereochemistry is often accomplished through the use of chiral catalysts, reagents, or auxiliaries. However, research has shown that seemingly innocuous components of a reaction mixture, such as byproducts and additives, can play a decisive role in determining the stereochemical outcome.

A prominent example is found in the enantioselective synthesis of (–)‐erythrococcamide B. nih.gov A specific method utilizes a magnesium-catalyzed tandem Wittig–oxa‐Michael reaction sequence involving hemiacetals and phosphorus ylides. researchgate.net During this process, it was discovered that the byproduct of the Wittig reaction, triphenylphosphine oxide (Ph₃PO or TPPO), was not merely a waste product but a necessary additive for the reaction to proceed effectively and with high enantioselectivity. nih.govresearchgate.net

Triphenylphosphine oxide is a common byproduct in many fundamental organic reactions, including the Wittig, Staudinger, and Mitsunobu reactions. wikipedia.org While often considered a nuisance due to difficulties in its removal from reaction mixtures, its role in the synthesis of Erythrococcamide B highlights its potential as a beneficial effector. wikipedia.orgnih.gov The phosphoryl oxygen in TPPO is basic and can coordinate with metal cations or form hydrogen bonds, which can influence the structure and reactivity of catalytic intermediates. wikipedia.orgscientificupdate.com In the magnesium-catalyzed synthesis of Erythrococcamide B, TPPO's coordination to the magnesium catalyst is believed to be crucial for promoting the asymmetric transformation. nih.govresearchgate.net This interaction likely modifies the catalytic environment, leading to a more organized transition state that favors the formation of one enantiomer over the other.

The deliberate or incidental presence of such additives underscores the sensitivity of stereoselective reactions to the entire composition of the reaction medium. Other additives are also commonly screened in stereoselective syntheses to optimize reaction conditions and improve stereocontrol. nih.govnih.gov

Table 1: Influence of Key Components in the Asymmetric Synthesis of (–)-Erythrococcamide B

| Component | Type | Role in Synthesis | Reference |

|---|---|---|---|

| Magnesium Catalyst | Additive | Facilitates the direct asymmetric reaction between hemiacetals and phosphorus ylides. | researchgate.net, nih.gov |

| Triphenylphosphine Oxide (TPPO) | Byproduct/Additive | Identified as a necessary additive for the asymmetric transformation and stereocontrol. | researchgate.net, nih.gov |

| Phosphorus Ylide | Reagent | A key reactant in the tandem Wittig-oxa-Michael sequence. | researchgate.net, nih.gov |

| Hemiacetal | Substrate | A starting material that reacts with the phosphorus ylide. | researchgate.net, nih.gov |

Convergent and Linear Synthetic Approaches

The total synthesis of a complex molecule can be planned using different strategic approaches, primarily categorized as linear or convergent.

In the context of Erythrococcamide B, synthetic strategies have often employed methods that align with a convergent philosophy. For instance, a one-pot enantioselective synthesis of (+)-erythrococcamide B has been developed. nih.govfigshare.com This method, which proceeds through sequential Michael and amidation reactions facilitated by a dual catalytic system, combines multiple bond-forming events in a single reaction vessel, a hallmark of efficiency often associated with convergent approaches. nih.gov Similarly, other total syntheses have utilized tandem reactions, where a single starting material undergoes consecutive transformations without the isolation of intermediates, to construct the core structure of Erythrococcamide B efficiently. researchgate.net These sophisticated, high-efficiency approaches are favored over lengthy linear sequences for the practical production of complex targets.

Table 2: Comparison of Linear and Convergent Synthetic Strategies

| Feature | Linear Synthesis | Convergent Synthesis | Reference |

|---|---|---|---|

| Strategy | Stepwise assembly in a single sequence (A → B → C → Target). | Independent synthesis of fragments followed by late-stage coupling (A → B; C → D; B + D → Target). | chemistnotes.com, wikipedia.org |

| Efficiency | Overall yield drops significantly with each step. | Generally higher overall yields due to shorter linear sequences. | chemistnotes.com, wikipedia.org |

| Complexity | Conceptually simpler to plan. | Requires strategic identification of key fragments and reliable coupling reactions. | fiveable.me |

| Flexibility | A failure in a late step compromises the entire synthesis. | Allows for independent optimization and supply of different fragments. | fiveable.me |

Synthesis of Structural Analogues and Derivatives

The synthesis of structural analogues and derivatives of a biologically active natural product is a cornerstone of medicinal chemistry and chemical biology. mdpi.com By systematically modifying the structure of the parent compound, researchers can investigate structure-activity relationships (SAR), potentially leading to the discovery of new compounds with enhanced potency, selectivity, or improved pharmacokinetic properties. nih.gov

By varying the starting materials—for example, by using different substituted phenols or modifying the side chain precursor—chemists can generate a range of Erythrococcamide B derivatives. These analogues could feature modifications to the aromatic ring, the amide side chain, or the stereochemistry of the chiral centers. The evaluation of these synthetic analogues can provide crucial insights into the molecular features of Erythrococcamide B that are essential for its biological activity.

Biological Activities and Mechanistic Studies of Erythrococcamide B

Antimicrobial Activities

There are no specific in vitro studies available in the reviewed literature that detail the antimicrobial activities of Erythrococcamide B.

No data is available on the spectrum of microorganisms (e.g., bacteria, fungi) against which Erythrococcamide B has been tested in vitro. Consequently, there are no reported Minimum Inhibitory Concentration (MIC) values.

Without any demonstrated antimicrobial activity, there have been no investigations into the cellular or molecular mechanisms by which Erythrococcamide B might act against microorganisms.

There are no reports of microbial resistance to Erythrococcamide B, as its antimicrobial activity has not been established.

Antiviral Activities (in vitro studies)

No in vitro studies demonstrating or quantifying the antiviral activity of Erythrococcamide B were found in the reviewed literature. There is no information regarding the types of viruses it might be active against or its potential mechanism of action.

Anti-inflammatory Properties (in vitro studies)

While extracts from the Erythrococca genus have shown anti-inflammatory potential, there are no specific in vitro studies that have evaluated the anti-inflammatory properties of the isolated compound Erythrococcamide B. iosrjournals.org Therefore, no data on its effects on inflammatory markers or pathways are available.

Antioxidant Activities (in vitro studies)

Similarly, while antioxidant activity has been reported for extracts of Erythrococca anomala, the specific antioxidant capacity of Erythrococcamide B has not been determined through in vitro assays such as DPPH, ABTS, FRAP, or ORAC. iosrjournals.org

In vivo Efficacy Studies in Animal Models (excluding human clinical data)

As of the current body of scientific knowledge, there are no published in vivo efficacy studies for the chemical compound Erythrococcamide B in animal models for any therapeutic area. The existing research is centered on the chemical synthesis of the molecule.

Target Engagement Studies in Animal Systems

Information regarding target engagement studies of Erythrococcamide B in animal systems is not available in the current scientific literature. The molecular targets of this compound, and whether it binds to these targets within a living organism, have not been determined. Such studies are crucial for understanding the mechanism of action of a compound and for validating its therapeutic potential, but they have not yet been reported for Erythrococcamide B.

Structure Activity Relationship Sar Studies of Erythrococcamide B Derivatives

Design and Synthesis of Erythrococcamide B Analogues with Targeted Modifications

The exploration of the structure-activity relationships of Erythrococcamide B would commence with the rational design and synthesis of a library of analogues. This process involves systematically altering specific functionalities of the parent molecule to probe their importance for biological activity. Key synthetic strategies would likely revolve around modifying the core heterocyclic scaffold, the stereochemistry of chiral centers, and the nature and position of substituents.

For instance, the synthesis of (+)-Erythrococcamide B has been achieved through methods such as sequential Michael and amidation reactions. acs.orgresearchgate.netresearcher.lifeethernet.edu.et The development of enantioselective synthetic routes is crucial, as the biological activity of chiral molecules is often dependent on their specific stereoisomeric form. thieme-connect.comscience.govscience.gov Synthetic chemists would leverage these established routes to introduce modifications. For example, different amines could be utilized in the final amidation step to generate a series of N-substituted analogues. Similarly, variations in the Michael acceptor precursor would allow for modifications to the heterocyclic core.

Identification of Pharmacophoric Elements Critical for Bioactivity

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. Identifying the pharmacophore of Erythrococcamide B is a critical step in understanding its mechanism of action and in designing more potent analogues. This process typically involves comparing the 3D structures of active and inactive analogues.

Key pharmacophoric features often include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. researchgate.net For Erythrococcamide B, potential pharmacophoric elements could include:

The amide linkage, which can act as both a hydrogen bond donor and acceptor.

The heterocyclic ring system, which may provide a specific shape and orientation for binding to a target.

Any stereocenters, which dictate the precise 3D arrangement of the functional groups.

By synthesizing and testing analogues where these features are systematically removed or altered, researchers can determine which are essential for bioactivity. For example, converting the amide to an ester or an alkane would probe the importance of the hydrogen bonding capabilities of this group.

Correlation between Structural Features and Biological Potency/Selectivity

Once a library of Erythrococcamide B analogues has been synthesized and their biological activities have been determined, the next step is to establish a correlation between their structural features and their potency and selectivity. This involves a careful analysis of how specific changes in the chemical structure affect the measured biological response.

For example, researchers might observe that analogues with a bulky, hydrophobic substituent at a particular position exhibit higher potency than those with a smaller, polar group at the same position. This would suggest the presence of a hydrophobic binding pocket in the biological target. Conversely, if modifications to a certain part of the molecule consistently lead to a loss of activity, this would indicate that this region is crucial for binding or for maintaining the correct conformation of the molecule.

Data from these studies are often presented in tables that compare the structure of each analogue with its corresponding biological activity, typically measured as an IC50 or EC50 value. This allows for a clear visualization of the SAR trends.

Table 1: Hypothetical SAR Data for Erythrococcamide B Analogues

| Compound | Modification from Erythrococcamide B | Biological Activity (IC50, µM) |

| Erythrococcamide B | - | 1.5 |

| Analogue 1 | R-group on amide changed to Methyl | 5.2 |

| Analogue 2 | R-group on amide changed to Phenyl | 0.8 |

| Analogue 3 | Hydroxyl group removed | 15.7 |

| Analogue 4 | Stereocenter at C-2 inverted | 10.3 |

This table is for illustrative purposes only and does not represent actual experimental data.

Computational Approaches to SAR (e.g., Molecular Docking, QSAR)

In modern drug discovery, computational methods play a vital role in understanding and predicting SAR. These in silico techniques can provide valuable insights into how a molecule interacts with its biological target at the atomic level and can help to prioritize the synthesis of new analogues.

Molecular Docking: If the three-dimensional structure of the biological target of Erythrococcamide B is known, molecular docking can be used to predict how different analogues will bind to it. This technique involves computationally placing the ligand (the Erythrococcamide B analogue) into the binding site of the receptor and calculating the binding affinity. This can help to explain the observed SAR and to design new analogues with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a statistical method used to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scribd.com By analyzing a dataset of Erythrococcamide B analogues with known activities, a QSAR model can be built that can then be used to predict the activity of new, unsynthesized analogues. This can significantly accelerate the drug discovery process by allowing researchers to focus their synthetic efforts on the most promising compounds.

Future Research Directions and Potential Applications of Erythrococcamide B

Exploration of Novel Biological Targets and Pathways

Initial research suggests that Erythrococcamide B may possess a range of biological activities, including antimicrobial, antiviral, and properties relevant to diseases involving inflammation or oxidative stress. ontosight.ai However, the precise molecular targets and biological pathways through which Erythrococcamide B exerts these effects remain largely uncharted territory. A primary direction for future research will be the systematic identification of its direct protein binding partners.

The process of identifying and characterizing the biological activities of compounds like Erythrococcamide B involves a variety of biochemical and pharmacological assays in relevant model systems. ontosight.ai Future studies could employ techniques such as affinity chromatography-mass spectrometry, where an Erythrococcamide B-linked resin is used to capture and identify interacting proteins from cell lysates. Furthermore, global proteomic and metabolomic analyses of cells treated with Erythrococcamide B could reveal changes in protein expression and metabolite levels, offering clues about the pathways it modulates. For instance, investigating its effect on key inflammatory signaling pathways, such as NF-κB or MAPK signaling, could validate the initial observations of its anti-inflammatory potential. Similarly, its potential antioxidant effects could be explored by examining its influence on pathways regulated by Nrf2, a key transcription factor in cellular antioxidant responses.

Development as Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system by selectively interacting with a specific protein target. febs.orgunc.eduyoutube.com Developing Erythrococcamide B into a chemical probe could provide a powerful tool for dissecting complex biological processes. febs.org To qualify as a high-quality chemical probe, a compound must exhibit high potency and selectivity for its target, and its mechanism of action should be well-characterized. unc.edunih.gov

The future development of Erythrococcamide B as a chemical probe hinges on the successful identification of its specific biological target, as outlined in the previous section. Once a primary target is validated, structure-activity relationship (SAR) studies would be essential. This involves synthesizing and testing analogues of Erythrococcamide B to optimize potency and selectivity. ontosight.ai A successful probe would allow researchers to modulate the function of its target protein in cells and organisms with high temporal and dose-dependent control, offering a complementary approach to genetic methods like CRISPR or RNAi. youtube.com Furthermore, tagged versions of Erythrococcamide B, for example with fluorescent dyes or biotin, could be synthesized to visualize the subcellular localization of its target or to facilitate pull-down experiments.

Potential in Agrochemistry and Environmental Applications (e.g., Biopesticides)

Natural products are a rich source of compounds with potential applications in agriculture as biopesticides, which are often more biodegradable and have more specific modes of action than synthetic pesticides. nih.gov While direct studies on Erythrococcamide B are limited, related natural products have shown promise in this area. For instance, other bibenzyl compounds found in plants have demonstrated potent herbicidal properties. researchgate.net This suggests that Erythrococcamide B and its derivatives could be a promising starting point for the development of new agrochemicals.

Future research should involve screening Erythrococcamide B for activity against a wide range of agricultural pests, including insects, fungi, and weeds. nih.gov Investigating its insecticidal properties, for example, could reveal it to be a potent agent against common crop pests. Should it show significant activity, its mechanism of action would need to be determined to assess its specificity and potential for resistance development. Moreover, its environmental fate, including soil retention and biodegradability, would be a critical area of study to ensure its suitability as a "green" alternative to conventional pesticides. nih.gov

Advances in Scalable and Sustainable Synthetic Methodologies

While Erythrococcamide B is a natural product, relying on isolation from its source is often not feasible for large-scale applications. Therefore, efficient and sustainable synthetic routes are crucial. Several enantioselective syntheses of Erythrococcamide B have been reported, some of which utilize efficient one-pot procedures involving Michael additions. researchgate.netacs.orgscience.govresearchgate.netacs.org

Future advancements will likely focus on making these syntheses more scalable and sustainable. nih.gov This involves adhering to the principles of green chemistry, such as minimizing waste, using less hazardous reagents, and reducing energy consumption. beilstein-journals.org One promising approach is the adoption of flow chemistry, where reactions are carried out in continuous-flow microreactors. This technology offers superior control over reaction parameters, can improve yields and safety, and is often more easily scalable than traditional batch chemistry. beilstein-journals.org Additionally, the development of catalytic systems that are recyclable or based on abundant, non-toxic metals would significantly enhance the sustainability of the synthesis. nih.gov Evaluating the current synthetic routes using green metrics, such as atom economy, E-factor, and process mass intensity, will be essential in identifying areas for improvement and designing next-generation syntheses that are both economically viable and environmentally responsible. mdpi.com

Synergistic Effects with Other Bioactive Compounds

Synergism, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a well-known phenomenon in pharmacology and a promising strategy for developing more effective therapies. While some studies have noted synergistic effects between catalysts used in the synthesis of Erythrococcamide B, the synergistic biological effects of the compound itself have not yet been explored. researchgate.netacs.org

A significant future research direction would be to investigate the potential synergistic interactions between Erythrococcamide B and other known bioactive compounds. For example, if its anti-inflammatory activity is confirmed, it could be tested in combination with existing anti-inflammatory drugs to see if a lower dose of each compound could achieve the same or better therapeutic effect, potentially reducing side effects. Similarly, if it demonstrates antimicrobial properties, it could be combined with established antibiotics to combat resistant strains of bacteria. High-throughput screening methods could be employed to test Erythrococcamide B in combination with libraries of other compounds to identify novel synergistic pairs, opening up new therapeutic possibilities.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Erythrococcamide B in laboratory settings?

- Methodological Answer : Synthesis typically involves isolation from natural sources or semi-synthetic modification. Key steps include:

- Extraction : Use of polar solvents (e.g., methanol/water mixtures) followed by liquid-liquid partitioning.

- Purification : Column chromatography (e.g., silica gel, HPLC) with gradient elution systems optimized for amphiphilic compounds.

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D experiments like COSY and HSQC) and High-Resolution Mass Spectrometry (HRMS) for structural confirmation. Ensure purity via HPLC-UV/ELSD (>95%) and report retention times .

Q. Which spectroscopic techniques are most reliable for distinguishing Erythrococcamide B from structurally similar analogs?

- Methodological Answer :

- NMR : Focus on olefinic proton coupling patterns (e.g., doublets of doublets for conjugated dienes) and carbonyl carbon shifts in ¹³C spectra.

- Infrared (IR) Spectroscopy : Identify ester carbonyl stretches (~1740 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹).

- Comparative Analysis : Use side-by-side spectral data from published analogs to highlight unique signals (e.g., methyl group environments) .

Q. How should researchers design in vitro assays to evaluate the bioactivity of Erythrococcamide B?

- Methodological Answer :

- Cell Lines : Select relevant models (e.g., cancer cell lines for cytotoxicity assays, such as MCF-7 or HepG2).

- Dose-Response Curves : Test a concentration range (e.g., 0.1–100 µM) with triplicate measurements.

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only negative controls.

- Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance (p < 0.05) .

Advanced Research Questions

Q. How can contradictory findings regarding Erythrococcamide B’s mechanism of action be systematically analyzed?

- Methodological Answer :

- Systematic Review Framework : Apply PRISMA guidelines to identify, screen, and synthesize conflicting studies. Use inclusion criteria (e.g., peer-reviewed journals, standardized bioassays) and risk-of-bias assessment tools .

- Data Harmonization : Normalize bioactivity metrics (e.g., IC₅₀ values) across studies by adjusting for assay conditions (e.g., cell density, incubation time).

- Meta-Regression : Explore covariates (e.g., compound purity, solvent effects) to identify sources of variability .

Q. What strategies optimize the isolation of Erythrococcamide B from complex biological matrices with low yields?

- Methodological Answer :

- Matrix-Specific Extraction : Pre-treat biomass with enzymatic digestion (e.g., cellulase for plant tissues) to disrupt cell walls.

- Advanced Chromatography : Employ hydrophilic interaction liquid chromatography (HILIC) or countercurrent chromatography (CCC) for polar metabolites.

- Yield Tracking : Quantify losses at each step via LC-MS/MS and optimize solvent systems iteratively .

Q. How can multi-omics approaches elucidate the biosynthetic pathways of Erythrococcamide B in its native organism?

- Methodological Answer :

- Transcriptomics : Use RNA-Seq to identify upregulated genes in high-producing tissues.

- Metabolomics : Apply LC-MS-based untargeted profiling to correlate intermediate metabolites with Erythrococcamide B accumulation.

- Pathway Reconstruction : Tools like AntiSMASH or KEGG Mapper can predict gene clusters and enzymatic steps. Validate via heterologous expression in model organisms (e.g., E. coli) .

Data Management and Ethical Considerations

Q. What are best practices for ensuring reproducibility in Erythrococcamide B research?

- Methodological Answer :

- Data Documentation : Share raw NMR/FACS files in public repositories (e.g., Zenodo) with metadata (e.g., probe temperatures, shim settings).

- Protocol Pre-Registration : Use platforms like Open Science Framework to detail experimental workflows before data collection .

Q. How should researchers address ethical considerations in studies involving Erythrococcamide B’s bioactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.